molecular formula C20H22N6O2 B2518677 N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251560-64-1

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2518677
CAS No.: 1251560-64-1
M. Wt: 378.436
InChI Key: QWVBWAKKYUTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a pyrrolidine group and a 3-methoxybenzyl carboxamide moiety. The pyrrolidine group may enhance solubility and bioavailability, while the 3-methoxybenzyl substituent could influence target binding affinity and metabolic stability .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-16-6-4-5-15(9-16)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-7-2-3-8-25/h4-6,9-10,12-14H,2-3,7-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVBWAKKYUTDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrrolidine Group: This step involves the substitution of a suitable leaving group with pyrrolidine.

    Formation of the Imidazole Ring: This is typically done through cyclization reactions involving nitriles and amines.

    Final Coupling: The final step involves coupling the pyrimidine and imidazole intermediates with the 3-methoxyphenylmethyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Formula

N 3 methoxyphenyl methyl 1 6 pyrrolidin 1 yl pyrimidin 4 yl 1H imidazole 4 carboxamide\text{N 3 methoxyphenyl methyl 1 6 pyrrolidin 1 yl pyrimidin 4 yl 1H imidazole 4 carboxamide}

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been found to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of similar imidazole compounds exhibited significant inhibitory effects on various cancer cell lines, suggesting that N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide may share similar properties.

Case Study: Kinase Inhibition

A derivative of this compound was tested against a panel of cancer cell lines, showing IC50 values ranging from 0.5 to 5 µM, indicating potent activity against breast and lung cancer cells .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity due to the presence of the imidazole and pyridine rings. Research has indicated that imidazole derivatives can exhibit significant antibacterial effects against resistant strains of bacteria.

Case Study: Antibacterial Testing

In vitro assays showed that compounds similar to this compound had minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Neurological Applications

The pyrrolidine component suggests potential applications in treating neurological disorders. Compounds with similar structural frameworks have been investigated for their neuroprotective effects.

Case Study: Neuroprotection

Research indicated that certain imidazole derivatives could protect neuronal cells from oxidative stress, which is relevant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/MIC)Reference
AnticancerCell Proliferation0.5 - 5 µM
AntibacterialMIC against MRSA0.125 µg/mL
NeuroprotectionNeuronal Cell AssayEffective

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound’s structural analogues can be categorized based on core heterocycles and substituent variations. Key examples from the literature include:

Compound Core Structure Key Substituents Reported Activity Source
N-[(3-Methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (Target) Imidazole-Pyrimidine 3-Methoxybenzyl carboxamide, pyrrolidine-pyrimidine Hypothesized kinase inhibition (theoretical) N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-Imidazole Trifluoromethylpyridine, methyl-imidazole Anticancer (in vitro) [1]
7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Diazaspirodecene-Pyrimidine Difluorophenyl, methoxymethyl-pyrrolidine, trifluoromethyl-pyrimidine Antiviral (patent) [3]
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-Pyridine Ethyl-methylpyrazole, dimethylpyridine Kinase inhibitor (preclinical) [7]

Key Comparative Insights:

Bioavailability and Solubility :

  • The target compound’s pyrrolidine-pyrimidine moiety may improve aqueous solubility compared to analogues with trifluoromethyl groups (e.g., [1], [3]), which are often lipophilic and prone to metabolic oxidation .
  • The 3-methoxybenzyl group could reduce CYP450-mediated metabolism relative to compounds with halogenated aryl groups (e.g., trifluoromethyl in [3]) .

Target Selectivity :

  • Imidazole-pyrimidine hybrids (target compound) are theorized to inhibit kinases via ATP-binding pocket interactions, similar to pyrazolo-pyridine carboxamides (e.g., [7]) .
  • In contrast, pyrrole-imidazole derivatives (e.g., [1]) exhibit anticancer activity but lack the pyrimidine motif critical for nucleotide mimicry .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of imidazole and pyrimidine precursors, comparable to the procedures for [3] and [7], which require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in [6]) .

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring, a pyrimidine moiety, and a methoxyphenyl group. Its molecular formula is C19H23N5O2, and it possesses multiple functional groups that enhance its pharmacological profile.

Research indicates that the compound may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the imidazole and pyrimidine rings is believed to contribute to their antibacterial properties by interfering with nucleic acid synthesis or cell wall integrity .
  • Anticancer Properties : Some studies suggest that derivatives of imidazole can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanism might involve modulation of signaling pathways related to cancer cell survival .

Antimicrobial Activity

A comparative analysis of similar compounds indicates that imidazole derivatives possess significant antibacterial activity. For instance, pyrrole-based compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, suggesting a promising profile for this compound .

CompoundMIC (μg/mL)Bacterial Strain
Control (Ciprofloxacin)2S. aureus, E. coli
N-[(3-methoxyphenyl)methyl]-...TBDTBD
Pyrrole derivative3.12 - 12.5S. aureus, E. coli

Anticancer Activity

In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cell lines. For example, one study reported that a related compound reduced cell viability in breast cancer cells by up to 70% at a concentration of 10 µM .

Case Studies

  • Antimicrobial Efficacy : A study on pyrrole derivatives highlighted their potential as lead compounds for developing new antibacterial agents targeting resistant strains . The study noted that modifications in the chemical structure could enhance activity against Gram-positive bacteria.
  • Anticancer Research : A recent investigation into imidazole derivatives revealed their capacity to induce apoptosis in prostate cancer cells through the activation of caspase pathways, emphasizing the need for further exploration into their therapeutic potential .

Q & A

Q. Key Conditions :

  • Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base for nucleophilic substitutions .
  • Catalysts like Pd(PPh₃)₄ for cross-coupling reactions (yields >80% reported in similar compounds) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

ParameterOptimization StrategyExample from Evidence
TemperatureMaintain 60–80°C for cyclization to avoid side products used controlled heating for 72% yield
SolventUse DMF for solubility; switch to EtOH for crystallization highlights ethanol for selective precipitation
CatalystsAdd triethylamine (0.5 eq) to stabilize intermediates achieved 98% purity with base optimization

Methodological Insight : Employ design of experiments (DoE) to systematically vary parameters and identify optimal conditions .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns.
  • QSAR Models : Train models on analogs (e.g., pyrazole derivatives) to predict IC₅₀ values .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Basic: Which spectroscopic techniques confirm structure and purity?

Answer:

TechniqueKey SignalsExample Data
¹H NMRAromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm): δ 11.55 (imidazole NH), 3.85 (OCH₃)
LCMSMolecular ion [M+H]⁺; compare with theoretical m/z: m/z 392.2 (ESIMS)
HPLCPurity >95% with retention time matching standards: 98.67% purity

Advanced: How can SAR studies elucidate the impact of structural variations?

Answer:

Analog ModificationBiological ImpactSource
Replace methoxy with ClReduced solubility but increased target affinity (e.g., kinase inhibition)
Substitute pyrrolidine with piperazineAltered binding kinetics due to ring size
Remove pyrimidine ringLoss of rigidity; ~50% decrease in activity

Methodological Insight : Use parallel synthesis to generate analogs and test in enzyme inhibition assays .

Basic: What solubility/stability profiles inform experimental design?

Answer:

  • Solubility : Pyrrolidine enhances aqueous solubility (logP ~2.5 predicted). Methoxy group increases logD by ~0.3 units .
  • Stability : Store at -20°C in DMSO; avoid prolonged exposure to light (degradation observed in pyrazole analogs after 48 hours) .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Potential Causes :

  • Purity discrepancies : Re-test compounds with HPLC purity >98% (e.g., used 98.67% pure material) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

Q. Resolution Strategies :

  • Use orthogonal assays (e.g., ITC for binding thermodynamics vs. fluorescence polarization for kinetics) .
  • Validate with CRISPR-edited cell lines to isolate target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.